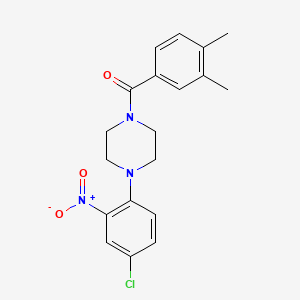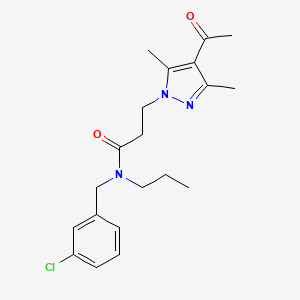
1-(4-chloro-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine
Overview
Description
1-(4-chloro-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine, also known as CNPP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CNPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
1-(4-chloro-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine acts as a selective serotonin receptor agonist and has been found to bind to the 5-HT1A, 5-HT1B, and 5-HT7 receptors. The activation of these receptors leads to an increase in serotonin neurotransmission, which has been implicated in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which has been associated with an improvement in mood and cognitive function. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
1-(4-chloro-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has several advantages for lab experiments, including its high selectivity for serotonin receptors and its ability to penetrate the blood-brain barrier. However, this compound has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Future Directions
There are several future directions for the study of 1-(4-chloro-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine. Further research is needed to determine the optimal dosage and administration route for this compound in animal models. Additionally, the potential therapeutic applications of this compound for the treatment of anxiety and depression in humans should be investigated. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its synthesis method has been optimized in recent years, and it has been found to exhibit various biochemical and physiological effects. This compound has several advantages for lab experiments, but further research is needed to determine its optimal dosage and administration route. The study of this compound has several future directions, including the investigation of its therapeutic applications and the development of new derivatives with improved pharmacological properties.
Scientific Research Applications
1-(4-chloro-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used as a tool compound to study the function of serotonin receptors in the brain. It has also been investigated for its potential as a therapeutic agent for the treatment of anxiety and depression.
properties
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-2-13-28-17-6-3-15(4-7-17)20(25)23-11-9-22(10-12-23)18-8-5-16(21)14-19(18)24(26)27/h3-8,14H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPPWFCSPBCQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-(2-methyl-2-pyrrolidin-1-ylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3926885.png)


![N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3926911.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3926914.png)
![4-methoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926917.png)


![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4,4,4-trifluoro-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B3926952.png)
![1-{5-[3-(diallylamino)-2-hydroxypropoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B3926956.png)

![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926975.png)

![3-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926986.png)